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Compound of Interest

Compound Name:
(R)-1-(4-Chlorophenyl)propan-1-

amine

Cat. No.: B11916615

Get Quote

Technical Guide: (R)-1-(4-Chlorophenyl)propan-
1-amine
Content Type: Technical Monograph & Experimental Protocol Subject: Chiral Building Block /

Pharmacophore CAS (HCl Salt): 1448902-18-8 | CAS (Free Base): 114853-61-1

Executive Summary
(R)-1-(4-Chlorophenyl)propan-1-amine is a high-value chiral synthon belonging to the class

of

-substituted benzylamines. Unlike its methyl-substituted analog (the ethylamine derivative), the
presence of the ethyl group at the benzylic position imparts increased lipophilicity and steric
bulk, influencing the binding kinetics in G-protein coupled receptor (GPCR) targets. This
molecule is predominantly utilized as a resolvable intermediate or a direct pharmacophore in
the synthesis of CNS-active agents, allosteric modulators, and antihistamines.
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The following data aggregates experimental and predicted values. For drug development, the

HCl salt is the preferred solid form due to stability, while the free base is the reactive species

for nucleophilic substitutions.

Property Value (Free Base) Value (HCl Salt) Context

Molecular Formula Stoichiometry

Molecular Weight 169.65 g/mol 206.11 g/mol Mass balance calc.

Appearance Straw-yellow oil
White to off-white

solid
Physical state

Boiling Point ~245°C (Predicted) N/A (Decomposes)
Distillation requires

high vac.

Melting Point N/A (Liquid) >200°C (Decomp.)
Solid state

characterization

Solubility DCM, EtOAc, MeOH Water, MeOH, DMSO Solvent selection

pKa (Conj. Acid) ~9.5 - 10.0 N/A Basic character

Chirality (R)-Enantiomer (R)-Enantiomer Stereocenter at C1

Stereochemical Configuration
The (R)-configuration denotes the spatial arrangement at the benzylic carbon.

Cahn-Ingold-Prelog (CIP): The amine group (-NH2) has priority 1. The chlorophenyl ring has

priority 2. The ethyl group has priority 3. Hydrogen is 4. With H in the back, the sequence

1→2→3 is clockwise (R).

Synthetic Pathways & Production
High-purity synthesis of the (R)-enantiomer is critical to avoid "eutomer/distomer" issues in

downstream biological assays. Two primary routes are recommended: Biocatalytic

Transamination (Green Chemistry/High Selectivity) and Chemical Resolution

(Scalable/Traditional).
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Method A: Biocatalytic Transamination (Recommended)
This method utilizes an (R)-selective

-transaminase to convert the prochiral ketone directly to the chiral amine. This bypasses the
need for toxic transition metals used in asymmetric hydrogenation.

Substrate: 1-(4-Chlorophenyl)propan-1-one (4'-Chloropropiophenone)

Enzyme: (R)-selective

-Transaminase (e.g., from Arthrobacter sp. or engineered variants).[1]

Amine Donor: Isopropylamine (shifts equilibrium via acetone removal) or Alanine (requires

LDH/GDH recycling system).

Protocol 3.1: Enzymatic Synthesis
Buffer Prep: Prepare 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP

(pyridoxal-5'-phosphate cofactor).[2]

Reaction Mix: Suspend 4'-chloropropiophenone (50 mM) in the buffer with 5% DMSO (co-

solvent).

Amine Donor: Add Isopropylamine (1.0 M) to drive equilibrium.

Initiation: Add (R)-Transaminase lyophilizate (10 mg/mL). Incubate at 30°C with orbital

shaking (180 rpm) for 24 hours.

Work-up: Acidify to pH 2 (quench enzyme), wash with MTBE (removes ketone). Basify

aqueous layer to pH 12 with NaOH. Extract amine into EtOAc.

Purification: Dry over

and concentrate. Conversion typically >95% with >99% ee.[3]

Method B: Classical Chemical Resolution
If biocatalysts are unavailable, a racemic reductive amination followed by resolution with a

chiral acid is the standard fallback.
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Reductive Amination: React 4'-chloropropiophenone with

and

in Methanol to yield racemic amine.

Resolution: Dissolve racemate in EtOH. Add (S)-Mandelic acid or (L)-Tartaric acid (0.5 eq).

Crystallization: The (R)-amine diastereomeric salt crystallizes preferentially. Recrystallize

from EtOH/Water to upgrade ee.

Synthesis Workflow Diagram
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Caption: Comparison of Biocatalytic (Green) vs. Classical (Yellow) synthesis routes.

Chemical Reactivity & Derivatization
As a primary amine, the (R)-enantiomer serves as a nucleophile. The preservation of the chiral

center during derivatization is paramount.

Nucleophilic Substitution / Acylation
Amide Coupling: Reacts with carboxylic acids (using EDC/HOBt or HATU) to form chiral

amides.

Critical Control: Avoid basic conditions that promote racemization (though benzylic protons

are less acidic than

-carbonyl protons, prolonged exposure to strong base can cause drift).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b11916615/docs?utm_src=pdf-body-img#r-1-4-chlorophenyl-propan-1-amine-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11916615?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides (common in CNS drug

scaffolds).

Reactivity Flowchart
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propan-1-amine

Acid Chloride / Base Isocyanate Aldehyde / NaBH(OAc)3

Chiral Amide
(Stable)

Acylation

Chiral Urea
(Peptidomimetic)

Addition

Secondary Amine
(Reductive Amination)

Alkylation

Click to download full resolution via product page

Caption: Primary derivatization pathways for library generation.

Pharmaceutical Applications
This scaffold acts as a "privileged structure" in medicinal chemistry, particularly for targets

requiring a hydrophobic pocket interaction adjacent to a cationic nitrogen.

GPCR Modulators: The 4-chlorophenyl group provides a halogen bond acceptor capability,

while the propyl chain offers steric occlusion distinct from methyl/ethyl analogs.

Calcium Sensing Receptors (CaSR): Substituted benzylamines are frequent

pharmacophores in calcilytics.

Monoamine Transporter Inhibitors: Structural similarity to amphetamines implies potential

activity at DAT/NET/SERT transporters, necessitating rigorous screening for off-target abuse

potential during early discovery.

Safety & Handling (MSDS Summary)
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Signal Word:DANGER

Hazard Statements:

H314: Causes severe skin burns and eye damage.

H302: Harmful if swallowed.

Handling Protocol:

Always handle in a fume hood.

Wear nitrile gloves (double gloving recommended for free base).

Storage: Store HCl salt at 2-8°C under argon (hygroscopic). Free base oxidizes slowly in

air; store frozen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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